molecular formula C18H25N5O2 B12229554 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229554
M. Wt: 343.4 g/mol
InChI Key: FNFORYTUNFTTJB-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl bromide, methoxy-pyrrolidine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring .

Scientific Research Applications

3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The pyridazine ring may interact with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring.

    3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring.

Uniqueness

The uniqueness of 3-tert-butyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylimidazol-4-yl)methanone

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(21-20-15)25-11-13-7-8-23(9-13)17(24)14-10-22(4)12-19-14/h5-6,10,12-13H,7-9,11H2,1-4H3

InChI Key

FNFORYTUNFTTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(C=N3)C

Origin of Product

United States

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